4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-propylpyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group, a pyrazolyl group, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The reaction conditions often require the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazolyl and pyrimidinyl groups also contribute to its activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of similar pyrazolyl derivatives.
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Another compound with a pyrazolyl group used in similar synthetic routes.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17F2N5 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C13H17F2N5/c1-4-5-16-13-17-10(6-11(18-13)12(14)15)9-7-20(3)19-8(9)2/h6-7,12H,4-5H2,1-3H3,(H,16,17,18) |
InChI Key |
WEQJOGCWAGDWSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C |
Origin of Product |
United States |
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